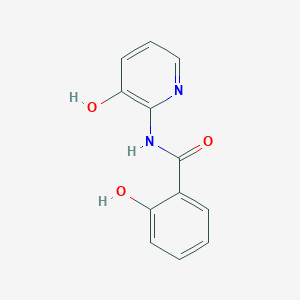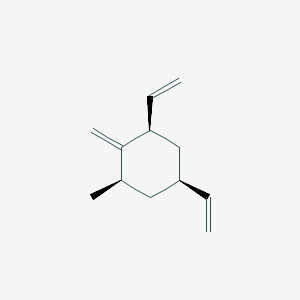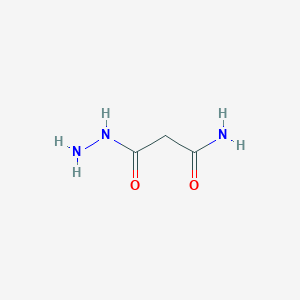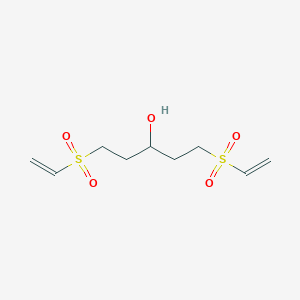
2-Fluoro-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1,3,2-dioxaborolane is a boron-containing heterocyclic compound. It is characterized by a five-membered ring structure that includes boron, oxygen, and fluorine atoms. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its unique reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Fluoro-1,3,2-dioxaborolane can be synthesized through various methods. One common approach involves the reaction of boronic acid derivatives with fluorinating agents under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst like palladium to facilitate the process. The reaction is carried out at room temperature or slightly elevated temperatures to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for achieving high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are typically used.
Oxidation/Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are employed.
Major Products Formed
The major products formed from these reactions include substituted boronates, biaryl compounds, and various boron-containing heterocycles .
Applications De Recherche Scientifique
2-Fluoro-1,3,2-dioxaborolane has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Fluoro-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. In cross-coupling reactions, the boron atom facilitates the transfer of organic groups to the palladium catalyst, enabling the formation of new carbon-carbon bonds. The fluorine atom enhances the compound’s reactivity and stability by influencing the electronic properties of the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,2-Dioxaborolane-4,5-dione: Similar in structure but lacks the fluorine atom, resulting in different reactivity and stability.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains additional alkyl groups, which affect its solubility and reactivity.
Uniqueness
2-Fluoro-1,3,2-dioxaborolane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions. This makes it particularly valuable in applications requiring high precision and stability .
Propriétés
Numéro CAS |
764724-64-3 |
|---|---|
Formule moléculaire |
C2H4BFO2 |
Poids moléculaire |
89.86 g/mol |
Nom IUPAC |
2-fluoro-1,3,2-dioxaborolane |
InChI |
InChI=1S/C2H4BFO2/c4-3-5-1-2-6-3/h1-2H2 |
Clé InChI |
ZMQXEXOFIHTELU-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCO1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14226192.png)



![L-Tyrosyl-3-[(3S)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide](/img/structure/B14226207.png)
![Ethyl [(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate](/img/structure/B14226216.png)


![(2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate](/img/structure/B14226228.png)


![[1-(4-fluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14226251.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(4-fluorophenyl)-3-methyl-](/img/structure/B14226260.png)

